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molecular formula C12H18N2 B8750550 4-[(1-Methylpyrrolidin-2-yl)methyl]aniline CAS No. 66162-54-7

4-[(1-Methylpyrrolidin-2-yl)methyl]aniline

Cat. No. B8750550
M. Wt: 190.28 g/mol
InChI Key: VDSNKERDALCECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279918

Procedure details

Reduce 8.5 g of 1-methyl-2-(4-nitrobenzylidene)pyrrolidine in ethanol with platinum/hydrogen. Remove the catalyst and solvent and recrystallize from n-hexane to obtain 3.6 g (49% of theory) of title compound (m.p. 59° to 61°).
Name
1-methyl-2-(4-nitrobenzylidene)pyrrolidine
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1>C(O)C.[Pt].[H][H]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][CH:3]2[CH2:4][CH2:5][CH2:6][N:2]2[CH3:1])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
1-methyl-2-(4-nitrobenzylidene)pyrrolidine
Quantity
8.5 g
Type
reactant
Smiles
CN1C(CCC1)=CC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt].[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the catalyst and solvent
CUSTOM
Type
CUSTOM
Details
recrystallize from n-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CC2N(CCC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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